4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide
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Overview
Description
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is an organic compound with the molecular formula C10H11BrFNO2 and a molecular weight of 276.1 g/mol . This compound is characterized by the presence of bromine, fluorine, and a hydroxypropyl group attached to a benzamide core. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide typically involves the reaction of 4-bromo-2-fluorobenzoyl chloride with 2-hydroxypropylamine under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours until the completion of the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control the reaction conditions precisely. The product is then purified using techniques such as recrystallization or chromatography to obtain the desired purity.
Chemical Reactions Analysis
Types of Reactions
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxypropyl group can undergo oxidation to form a carbonyl group or reduction to form an alkyl group.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium iodide in acetone can be used for halogen exchange reactions.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.
Major Products Formed
Substitution Reactions: Formation of iodinated or other halogenated derivatives.
Oxidation Reactions: Formation of carbonyl compounds.
Reduction Reactions: Formation of alkyl derivatives.
Coupling Reactions: Formation of biaryl compounds.
Scientific Research Applications
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is used in various scientific research fields, including:
Chemistry: As a building block in organic synthesis and in the development of new materials.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in drug discovery and development due to its unique chemical properties.
Industry: Used in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The hydroxypropyl group enhances its solubility and bioavailability, making it a valuable compound in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-fluoro-N-methylbenzamide: Similar structure but with a methyl group instead of a hydroxypropyl group.
4-bromo-2-fluorobenzamide: Lacks the hydroxypropyl group, making it less soluble and bioavailable.
4-bromo-2-fluorophenol: Contains a phenol group instead of a benzamide group.
Uniqueness
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide is unique due to the presence of the hydroxypropyl group, which enhances its solubility and bioavailability. This makes it more suitable for applications in medicinal chemistry and drug development compared to its similar compounds.
Properties
IUPAC Name |
4-bromo-2-fluoro-N-(2-hydroxypropyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrFNO2/c1-6(14)5-13-10(15)8-3-2-7(11)4-9(8)12/h2-4,6,14H,5H2,1H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
STFLVYJZYOBMAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)Br)F)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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